3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization with methyl isocyanate. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted tetrazine derivatives.
Scientific Research Applications
3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to various biological effects. Its unique structure allows it to bind to specific sites on target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a range of biological activities.
Diazine derivatives: Compounds such as pyridazine, pyrimidine, and pyrazine have similar structural features and are used in various pharmacological applications.
Uniqueness
3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine is unique due to its specific combination of a tetrazine ring with a pyridine ring, which imparts distinct chemical and biological properties
Biological Activity
3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine is a member of the tetrazine family, characterized by a five-membered ring containing four nitrogen atoms. This compound has garnered attention due to its unique electronic properties and reactivity, particularly in biological contexts. The presence of a pyridine substituent enhances its solubility and may influence its biological activity.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
This structure allows for significant reactivity due to its electron-deficient nature. The compound is known to participate in inverse electron demand Diels-Alder reactions, making it valuable in organic synthesis and bioconjugation applications.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing potential applications in antimicrobial and anticancer therapies.
Antimicrobial Activity
Research indicates that tetrazines can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa, suggesting their potential as antimicrobial agents. This inhibition is crucial for combating infections associated with biofilms, which are notoriously resistant to treatment.
Anticancer Activity
Several studies have demonstrated that compounds within the tetrazine family exhibit anticancer properties. For instance, the National Cancer Institute (NCI) evaluated various tetrazine derivatives for their cytotoxic effects against different cancer cell lines. Notably, compounds derived from this compound showed significant activity against specific cancer types at concentrations as low as 10−5 M .
Case Study 1: Inhibition of Biofilm Formation
A study focused on the ability of this compound to inhibit biofilm formation by Pseudomonas aeruginosa. The results indicated a dose-dependent inhibition of biofilm formation when treated with varying concentrations of the compound. This suggests a promising avenue for developing new antimicrobial therapies targeting biofilm-associated infections.
Case Study 2: Anticancer Efficacy
In a series of anticancer assays conducted by the NCI on various tetrazine derivatives including this compound:
- Compound Efficacy : Compounds exhibited IC50 values ranging from 0.005 M to 10 M against various cancer cell lines.
- Mechanism of Action : The mechanism was hypothesized to involve induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Pyridine substituent | High reactivity in Diels-Alder reactions |
3-Methyl-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | Pyrimidine substituent | Different electronic properties |
3-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Two pyridine groups | Increased reactivity |
6-(pyridin-2-yl)-1,2,4-triazole | Triazole ring | Different reactivity patterns |
This comparison highlights the unique aspects of this compound while illustrating how similar compounds may differ in terms of structure and potential applications.
Properties
Molecular Formula |
C8H7N5 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-methyl-6-pyridin-2-yl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H7N5/c1-6-10-12-8(13-11-6)7-4-2-3-5-9-7/h2-5H,1H3 |
InChI Key |
ASUZTNLCAHONDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.